molecular formula C19H21NO5 B13946606 2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid CAS No. 50416-37-0

2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

Cat. No.: B13946606
CAS No.: 50416-37-0
M. Wt: 343.4 g/mol
InChI Key: GWRWKLAWODWDBO-UHFFFAOYSA-N
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Description

This compound belongs to a class of indole derivatives fused with a [1,3]dioxolo ring system. Its structure features:

  • A 6-methyl substitution on the indole core.
  • A 2-cyclopentylacetyl group at the 5-position.
  • An acetic acid moiety at the 7-position.

The cyclopentylacetyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding in biological systems. The compound is listed in supplier catalogs (e.g., Suzhou Health Chemicals Co., Ltd.), indicating its relevance in pharmaceutical or agrochemical research .

Properties

CAS No.

50416-37-0

Molecular Formula

C19H21NO5

Molecular Weight

343.4 g/mol

IUPAC Name

2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid

InChI

InChI=1S/C19H21NO5/c1-11-13(8-19(22)23)14-7-16-17(25-10-24-16)9-15(14)20(11)18(21)6-12-4-2-3-5-12/h7,9,12H,2-6,8,10H2,1H3,(H,22,23)

InChI Key

GWRWKLAWODWDBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C=C2N1C(=O)CC4CCCC4)OCO3)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. These methods are designed to ensure consistent quality and scalability while minimizing environmental impact. Advanced techniques such as automated synthesis and real-time monitoring are often employed to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Key Structural Differences

The primary variation among analogs lies in the substituent at the 5-position of the indole core:

Compound Name (CAS No.) 5-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/References
2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic Acid 2-cyclopentylacetyl C19H21NO5 343.38 Pharmaceutical intermediates
(5-Benzoyl-6-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)acetic Acid (50332-03-1) Benzoyl C19H15NO5 337.33 Research reagents, synthetic intermediates
2-[5-(4-Chlorobutanoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic Acid (50332-11-1) 4-Chlorobutanoyl C16H16ClNO5 337.76 Agrochemical research
3-(5-Fluorobenzofuran-3-yl)-4-(5-methyl-5H-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione Fluorobenzofuran-pyrrole-dione C22H14FN2O5 405.36 Kinase inhibitors, solid-form pharmaceuticals

Physicochemical Properties

  • Lipophilicity : The cyclopentylacetyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the benzoyl analog (logP ~2.8) . This enhances membrane permeability but may reduce aqueous solubility.
  • Stability: The 4-chlorobutanoyl derivative (CAS 50332-11-1) is prone to hydrolysis under acidic conditions due to the labile chlorinated aliphatic chain, whereas the cyclopentylacetyl and benzoyl analogs exhibit greater stability .

Biological Activity

2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid (CAS Number: 50416-37-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy.

  • Molecular Formula : C19H21NO5
  • Molecular Weight : 343.3737 g/mol
  • Density : 1.43 g/cm³
  • Boiling Point : 533.9 °C at 760 mmHg
  • Flash Point : 276.7 °C

Research indicates that compounds similar to 2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid may exert their effects through modulation of various biological pathways. A key area of interest is its interaction with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Analgesic and Anti-inflammatory Effects

A significant body of research has focused on the analgesic properties of related compounds. For instance, studies have shown that derivatives of dioxoloindole compounds exhibit varying degrees of analgesic activity when tested in animal models. The mechanism often involves inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators.

CompoundCOX InhibitionAnalgesic Activity (%)
AspirinStrong58
Compound AModerate27
Compound BHigh95

Table 1: Comparison of analgesic activity and COX inhibition among various compounds.

Case Studies

  • Study on Pain Models : In a study examining the efficacy of various dioxoloindole derivatives in a writhing assay model, it was found that specific structural modifications enhanced analgesic potency significantly. The study highlighted that compounds with cyclohexyl substituents exhibited superior activity compared to their alkyl counterparts .
  • Inflammation Models : Another study investigated the anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated that the compound significantly reduced edema compared to control groups, suggesting a potent anti-inflammatory effect .

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Toxicological studies are necessary to establish a safe dosage range and to identify any potential adverse effects associated with long-term use.

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